molecular formula C13H14N2OS B3506286 1-(3,5-Dimethylpyrazol-1-yl)-2-phenylsulfanylethanone

1-(3,5-Dimethylpyrazol-1-yl)-2-phenylsulfanylethanone

Cat. No.: B3506286
M. Wt: 246.33 g/mol
InChI Key: NHVNWIDOJSGVGY-UHFFFAOYSA-N
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Description

1-(3,5-Dimethylpyrazol-1-yl)-2-phenylsulfanylethanone is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a 3,5-dimethylpyrazole ring and a phenylsulfanyl group attached to an ethanone backbone

Preparation Methods

The synthesis of 1-(3,5-Dimethylpyrazol-1-yl)-2-phenylsulfanylethanone typically involves the alkylation of pyrazoles with appropriate reagents. One common method includes the reaction of 3,5-dimethylpyrazole with a phenylsulfanyl ethanone derivative under basic conditions. The reaction is often carried out in the presence of a base such as potassium tert-butoxide (t-BuOK) in a solvent like tetrahydrofuran (THF) . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(3,5-Dimethylpyrazol-1-yl)-2-phenylsulfanylethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield corresponding alcohols or thiols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylsulfanyl group can be replaced by other nucleophiles like amines or halides.

    Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., H2O2, KMnO4), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., amines, halides). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Scientific Research Applications

1-(3,5-Dimethylpyrazol-1-yl)-2-phenylsulfanylethanone has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry, forming complexes with various metal ions.

    Biology: The compound and its derivatives are investigated for their biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore the potential of this compound in drug development, particularly for its ability to interact with biological targets and pathways.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethylpyrazol-1-yl)-2-phenylsulfanylethanone involves its interaction with specific molecular targets. In biological systems, the compound may bind to enzymes or receptors, modulating their activity. For example, it can inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound’s derivatives .

Comparison with Similar Compounds

1-(3,5-Dimethylpyrazol-1-yl)-2-phenylsulfanylethanone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which combines the properties of both the pyrazole and phenylsulfanyl groups, making it versatile for various applications.

Properties

IUPAC Name

1-(3,5-dimethylpyrazol-1-yl)-2-phenylsulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2OS/c1-10-8-11(2)15(14-10)13(16)9-17-12-6-4-3-5-7-12/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHVNWIDOJSGVGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(=O)CSC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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